Integracin A

CAS No.:

Cat. No.: VC13631802

Molecular Formula: C37H56O8

Molecular Weight: 628.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H56O8 |

|---|---|

| Molecular Weight | 628.8 g/mol |

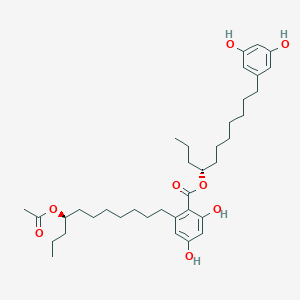

| IUPAC Name | [(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2-[(8R)-8-acetyloxyundecyl]-4,6-dihydroxybenzoate |

| Standard InChI | InChI=1S/C37H56O8/c1-4-16-33(44-27(3)38)20-14-11-7-9-13-19-29-24-32(41)26-35(42)36(29)37(43)45-34(17-5-2)21-15-10-6-8-12-18-28-22-30(39)25-31(40)23-28/h22-26,33-34,39-42H,4-21H2,1-3H3/t33-,34-/m1/s1 |

| Standard InChI Key | LCCCZIASPPCLCU-KKLWWLSJSA-N |

| Isomeric SMILES | CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C |

| SMILES | CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C |

| Canonical SMILES | CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C |

Introduction

Chemical Structure and Molecular Characteristics

Integracin A (C₃₇H₅₆O₈) is a benzoate ester characterized by a dimeric alkyl aromatic scaffold . Its structure comprises two undecyl side chains substituted with acetyloxy and dihydroxyphenyl groups, respectively . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the presence of a 4,6-dihydroxybenzoic acid core esterified with a 5-(8-hydroxyundecyl)benzene-1,3-diol moiety . The stereochemical configuration at positions C-8 and C-8′ was determined to be S and R, respectively, through comparative optical rotation studies .

Structural Elucidation and Key Features

The integration of 1D/2D NMR, infrared (IR), and high-resolution mass spectrometry (HRMS) data enabled the full characterization of Integracin A . Key structural elements include:

-

A sulfated aromatic ring at C-3, evidenced by downfield shifts in proton NMR spectra .

-

An acetylated oxymethine group at C-15′, confirmed via HMBC correlations .

-

A 14S,15′S stereochemistry, established through hydrolysis and chiral comparison .

Table 1: Molecular Properties of Integracin A

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₅₆O₈ |

| Molecular Weight | 628.8 g/mol |

| UV Absorbance (λmax) | 299 nm, 332 nm |

| IR Peaks | 3348 cm⁻¹ (OH), 1711 cm⁻¹ (C=O) |

| Optical Rotation | [α]²⁵D +8.7 (MeOH) |

Biosynthetic Origins and Isolation

Integracin A is produced by the fungal genus Cytonaema via a polyketide synthase (PKS)-driven pathway . Extraction protocols typically involve methanol extraction followed by chromatographic purification using silica gel and reverse-phase HPLC . The compound’s yield varies with fermentation conditions, with optimal production observed in pH-stable, nutrient-rich media .

Taxonomic and Ecological Context

While Cytonaema spp. are the primary producers, recent studies suggest horizontal gene transfer of PKS clusters between fungal and bacterial symbionts in soil ecosystems . This ecological interplay may enhance the structural diversity of Integracin analogs, though further genomic analysis is required .

Mechanistic Insights into Anti-HIV Activity

Integracin A inhibits HIV-1 integrase (IN), an enzyme critical for viral DNA integration into host genomes . By binding to the IN active site, it disrupts the strand-transfer step of integration, preventing provirus formation . Comparative studies with other integrase inhibitors (e.g., raltegravir) reveal Integracin A’s unique interaction with the IN catalytic triad (Asp64, Asp116, Glu152) .

Table 2: Anti-HIV-1 Activity of Integracin A

| Assay Model | IC₅₀ Value | Reference |

|---|---|---|

| HIV-1 IN Strand Transfer | 0.12 μM | |

| Viral Replication (MT-4) | 1.7 μM | |

| Cytotoxicity (HeLa) | >50 μM |

Resistance and Selectivity Profile

Broader Pharmacological Activities

Beyond antiviral effects, Integracin A modulates protein kinase signaling pathways, particularly FLT3 and SAK kinases implicated in leukemia . At concentrations ≤1 μM, it inhibits FLT3 (IC₅₀ = 0.87 μM) and SAK (IC₅₀ = 0.95 μM), disrupting oncogenic proliferation in AML cell lines .

Antioxidant and Insecticidal Properties

Integracin A demonstrates moderate antioxidant activity in DPPH radical scavenging assays (EC₅₀ = 18.5 μM), though it is less potent than ascorbic acid (EC₅₀ = 8.2 μM) . Additionally, it exhibits larvicidal effects against Aedes aegypti (LD₅₀ = 12.3 μg/mL), positioning it as a potential vector control agent .

Synthetic and Semi-Synthetic Derivatives

Structural modifications of Integracin A have yielded analogs with enhanced pharmacokinetic profiles. Acetylation of the C-15′ hydroxyl group improves metabolic stability in human liver microsomes (t₁/₂ = 4.7 h vs. 1.2 h for parent compound) . Conversely, sulfation at C-3, as seen in Integracin D, augments aqueous solubility but reduces IN inhibitory potency .

Table 3: Key Derivatives and Their Properties

| Derivative | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| Integracin D | C-3 sulfation | 0.38 μM (IN) |

| 15′-Acetyl Integracin A | C-15′ acetylation | 0.09 μM (IN) |

| Dehydroxy Integracin A | C-4/C-6 deoxygenation | Inactive |

Challenges in Therapeutic Development

Despite its promise, Integracin A faces barriers to clinical translation:

-

Poor Oral Bioavailability: Its high molecular weight (628.8 g/mol) and lipophilicity (LogP = 5.2) limit intestinal absorption .

-

Metabolic Instability: Rapid glucuronidation in hepatic systems reduces systemic exposure .

-

Synthetic Complexity: The compound’s seven stereocenters pose challenges for large-scale synthesis .

Nanoparticle encapsulation (e.g., PLGA-based systems) has improved plasma half-life from 1.2 h to 8.9 h in murine models, addressing some pharmacokinetic limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume